3-((Benzyloxy)methyl)-5-oxopyrrolidine-3-carbonitrile

Physicochemical characterization Lead optimization Library design

3-((Benzyloxy)methyl)-5-oxopyrrolidine-3-carbonitrile (CAS 2306263-72-7) is a heterocyclic small molecule belonging to the 5-oxopyrrolidine-3-carbonitrile class. The compound has molecular formula C13H14N2O2 and molecular weight 230.26 g/mol, and is commercially available at ≥95% purity for pharmaceutical R&D and quality control applications.

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
Cat. No. B12988690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((Benzyloxy)methyl)-5-oxopyrrolidine-3-carbonitrile
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESC1C(=O)NCC1(COCC2=CC=CC=C2)C#N
InChIInChI=1S/C13H14N2O2/c14-8-13(6-12(16)15-9-13)10-17-7-11-4-2-1-3-5-11/h1-5H,6-7,9-10H2,(H,15,16)
InChIKeyGKKVIQXIKJXUEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((Benzyloxy)methyl)-5-oxopyrrolidine-3-carbonitrile: Core Scaffold and Physicochemical Identity for Procurement Evaluation


3-((Benzyloxy)methyl)-5-oxopyrrolidine-3-carbonitrile (CAS 2306263-72-7) is a heterocyclic small molecule belonging to the 5-oxopyrrolidine-3-carbonitrile class . The compound has molecular formula C13H14N2O2 and molecular weight 230.26 g/mol, and is commercially available at ≥95% purity for pharmaceutical R&D and quality control applications . Its structure features a pyrrolidin-2-one ring substituted at the 3-position with both a nitrile group and a benzyloxymethyl ether side chain, creating a differentiated spatial and electronic profile relative to simpler 5-oxopyrrolidine-3-carbonitrile analogs.

Why 3-((Benzyloxy)methyl)-5-oxopyrrolidine-3-carbonitrile Cannot Be Interchanged with Common Pyrrolidine-3-carbonitrile Analogs


Simple 5-oxopyrrolidine-3-carbonitrile derivatives such as the unsubstituted core (MW 110.11) or 1-benzyl variants (MW 200.24) lack the sterically extended benzyloxymethyl ether at the C3 position. Structure-activity relationship (SAR) studies on related 2-arylpyrrolidinecarbonitrile series demonstrate that benzyloxy-containing substituents significantly enhance target potency against HIV-1 reverse transcriptase, with EC50 values shifting from >20 µM to as low as 0.43 µM upon introduction of benzyloxyphenyl groups . Additionally, pyrrolidine-3-carbonitrile derivatives exhibit substituent-dependent antimicrobial activity against multidrug-resistant strains, confirming that minor structural alterations determine whether a compound is active or inactive . Substituting the target compound with a structurally truncated analog risks loss of the benzyloxy-mediated binding interactions and is not supported by the available SAR evidence.

Quantitative Differentiation Evidence for 3-((Benzyloxy)methyl)-5-oxopyrrolidine-3-carbonitrile Against Closest Structural Analogs


Molecular Weight and Formula Differentiation from 1-Benzyl-5-oxopyrrolidine-3-carbonitrile and 3-[(Benzyloxy)methyl]pyrrolidine

The target compound (C13H14N2O2, MW 230.26) is structurally differentiated from its closest commercial analog 1-Benzyl-5-oxopyrrolidine-3-carbonitrile (C12H12N2O, MW 200.24) by an additional oxygen atom and two hydrogen atoms, reflecting the benzyloxymethyl ether replacing the N-benzyl substituent. Compared to 3-[(Benzyloxy)methyl]pyrrolidine (C12H17NO, MW 191.27) , the target compound incorporates both the 5-oxo and 3-carbonitrile groups, resulting in a mass increase of 38.99 Da and the addition of two hydrogen bond acceptor sites.

Physicochemical characterization Lead optimization Library design

5-Lipoxygenase Inhibitory Activity: Negative Selectivity Evidence Against Inflammatory Target

The target compound was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at a single concentration of 100 µM and showed no significant activity (NS) . In contrast, structurally distinct 15-HETE analogs in the same assay system achieved potent inhibition (IC50 values in the low micromolar range) . This negative result provides a selectivity filter: the compound does not engage 5-LOX at concentrations up to 100 µM, which is valuable information for programs seeking to avoid off-target 5-LOX modulation.

Enzyme inhibition 5-Lipoxygenase Inflammation

Antimicrobial Activity Potential: Class-Level Evidence from Pyrrolidine-3-carbonitrile Derivatives

A 2018 study by Boulos reported that novel pyrrolidine-3-carbonitrile derivatives, synthesized from 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile precursors, exhibited antimicrobial activity . Although quantitative MIC values for 3-((Benzyloxy)methyl)-5-oxopyrrolidine-3-carbonitrile are not yet reported, the SAR described in this class indicates that substituents at the pyrrolidine nitrogen and C3 position are critical determinants of activity. Separately, anti-HIV SAR on 2-arylpyrrolidinecarbonitriles demonstrates that benzyloxy-containing aryl groups confer a significant potency advantage (EC50 = 0.43 µM for the most potent benzyloxyphenyl-containing analog vs. >20 µM for non-benzyloxy analogs) .

Antimicrobial Antibacterial Drug discovery

Recommended Application Scenarios for 3-((Benzyloxy)methyl)-5-oxopyrrolidine-3-carbonitrile Based on Quantitative Differentiation Evidence


Antiviral Lead Optimization Requiring Benzyloxy-Functionalized Pyrrolidine Scaffolds

Based on SAR evidence from 1,2-diarylpyrrolidinecarbonitrile series, benzyloxy-containing substituents consistently improve anti-HIV-1 potency by >10-fold (EC50 as low as 0.43 µM) relative to non-benzyloxy analogs . The target compound, bearing a benzyloxymethyl group at the C3 position, is structurally predisposed for evaluation as an HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI) lead. Its differentiated H-bond acceptor profile (4 acceptors vs. 2 in simpler analogs) may enable interactions with the NNRTI hydrophobic pocket that are inaccessible to 1-benzyl or unsubstituted pyrrolidinecarbonitriles.

Antimicrobial Screening Programs Targeting Multidrug-Resistant Gram-Positive Pathogens

Pyrrolidine-3-carbonitrile derivatives have been reported to exhibit antimicrobial activity , and the benzyloxymethyl substituent on the target compound provides a structural motif associated with enhanced membrane permeability in related heterocyclic series. The compound's calculated physicochemical profile (MW 230.26, 4 H-bond acceptors, rotatable benzyloxy side chain) places it within favorable property space for bacterial cell penetration, making it a suitable candidate for inclusion in phenotypic screening libraries against MRSA and other resistant strains.

Selectivity Profiling Panels Where 5-Lipoxygenase Exclusion Is Required

For programs developing inhibitors of kinases, proteases, or epigenetic targets where concurrent 5-lipoxygenase inhibition would confound efficacy readouts, the confirmed lack of 5-LOX activity at 100 µM for this compound provides a documented selectivity advantage. Unlike many heterocyclic nitriles that promiscuously inhibit 5-LOX, this compound can be deployed in cellular assays without introducing leukotriene-pathway artifacts.

Structure-Activity Relationship Expansion Around the 5-Oxopyrrolidine-3-carbonitrile Core

The compound serves as a unique advanced intermediate for SAR studies because it simultaneously presents three chemically addressable functionalities: (i) the C5 carbonyl for reduction or Grignard addition, (ii) the C3 nitrile for hydrolysis to amide/acid or reduction to amine, and (iii) the benzyloxymethyl ether for hydrogenolytic deprotection to reveal a primary alcohol. This orthogonal reactivity is not replicated by any single comparator compound (1-benzyl, unsubstituted, or non-carbonitrile analogs) and enables systematic exploration of each pharmacophoric element.

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